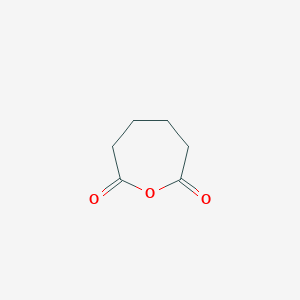

Oxepan-2,7-diona

Descripción general

Descripción

Synthesis Analysis

The synthesis of Oxepane-2,7-dione generally involves the reaction of adipic acid and acetic anhydride, followed by catalytic depolymerization under vacuum conditions. This process facilitates the formation of Oxepane-2,7-dione, which can undergo ring-opening polymerization (ROP) in the melt, catalyzed by stannous 2-ethylhexanoate, to produce polymers like poly(adipic anhydride) with low molecular weight (Albertsson & Lundmark, 1990).

Molecular Structure Analysis

The molecular structure of Oxepane-2,7-dione and its derivatives has been extensively studied using spectroscopic methods. For instance, 1,3-Oxazepane-4,7-Diones compounds have been examined through high-resolution spectroscopy, including 1D and 2D NMR techniques, revealing detailed structural insights (Mohammad, Osman, & Yeap, 2011).

Chemical Reactions and Properties

Oxepane-2,7-dione undergoes various chemical reactions, including ROP, to yield polymers with specific properties. For instance, its polymerization in solution and the synthesis of block copolymers with 2-Oxepanone have been explored to generate materials with distinct physical and chemical characteristics (Lundmark, Sjöling, & Albertsson, 1991).

Physical Properties Analysis

The physical properties of Oxepane-2,7-dione-derived polymers, such as crystallinity and melting temperature, have been a focus of research. For instance, Poly(2-oxepane-1,5-dione), a highly crystalline polymer derived from Oxepane-2,7-dione, exhibits a higher melting temperature compared to its counterparts, suggesting its potential for photodegradable applications (Tian, Halleux, Dubois, Jerome, Sobry, & Bossche, 1998).

Aplicaciones Científicas De Investigación

Síntesis orgánica

Oxepan-2,7-diona es un compuesto útil en la síntesis orgánica . Puede usarse en varios métodos sintéticos, incluidas las ciclaciones radicales, las ciclaciones mediadas por ácidos de Lewis, la metatésis de cierre de anillo, la transposición de Nicholas-Ferrier, las homologaciones y las estrategias de expansión de anillo .

Síntesis de productos naturales

this compound es un motivo central en muchas moléculas biológicamente importantes . Su construcción sintética a menudo presenta un desafío para los químicos debido a las barreras entrópicas y entálpicas consecuentes . Sin embargo, se ha utilizado ampliamente en la síntesis total de varios productos naturales complejos polioxigenados que contienen oxepano .

Ciencia de materiales

El compuesto también se puede usar en la investigación de ciencia de materiales . Su estructura y propiedades únicas se pueden aprovechar en el desarrollo de nuevos materiales.

Síntesis química

En el campo de la síntesis química, this compound se puede usar como bloque de construcción o reactivo . Su estructura única puede contribuir a la formación de moléculas complejas.

Cromatografía

this compound se puede usar en cromatografía, una técnica de laboratorio para la separación de mezclas . Sus propiedades pueden ayudar en el proceso de separación.

Investigación analítica

En la investigación analítica, this compound se puede usar como un estándar o compuesto de referencia . Sus propiedades conocidas pueden ayudar en la identificación y cuantificación de otros compuestos.

Safety and Hazards

Direcciones Futuras

The Oxepane motif, including Oxepane-2,7-dione, has been found in a great variety of algae, sponges, fungus, and corals and shows very important biological activities . Many of these compounds possess remarkable cytotoxic properties against a wide range of cancer cell lines . Their rich chemical structures have attracted the attention of many researchers who have reported interesting synthetic approaches to these targets .

Mecanismo De Acción

Mode of Action

It’s worth noting that the compound belongs to the class of organic compounds known as oxepanes, which are characterized by an oxepane (or oxacycloheptane) ring . The properties of this ring structure may influence the compound’s interactions with its targets.

Pharmacokinetics

Its molecular weight (128.13 g/mol) and other physical properties such as density (1.2±0.1 g/cm3) and boiling point (262.1±9.0 °C at 760 mmHg) have been reported .

Result of Action

The molecular and cellular effects of Oxepane-2,7-dione’s action are currently unknown due to the lack of research on this compound .

Action Environment

It’s worth noting that many organic compounds, including those in the oxepane class, can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propiedades

IUPAC Name |

oxepane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKCQCQZUGWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29254-17-9 | |

| Record name | 2,7-Oxepanedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29254-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID401316648 | |

| Record name | Adipic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2035-75-8 | |

| Record name | Adipic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | 2,7-Oxepanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)

![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)